3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Description
3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a carboxamide derivative featuring a pyrrolidine core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 2-methoxyethylamine side chain. The compound’s structure combines a five-membered pyrrolidine ring, known for conformational flexibility, with a methylenedioxyphenyl moiety, which is prevalent in bioactive molecules targeting neurological and enzymatic pathways (e.g., MAO inhibitors, PDE modulators) .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-7-5-16-15(18)17-6-4-12(9-17)11-2-3-13-14(8-11)21-10-20-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBRKIPBADRDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by cyclization of catechol with dichloromethane under basic conditions.
Synthesis of the pyrrolidine ring: This step involves the reaction of an appropriate amine with a suitable carbonyl compound to form the pyrrolidine ring.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine moieties: This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other benzo[d][1,3]dioxol-5-yl-containing derivatives allow for comparative analysis. Below is a detailed comparison based on synthesis, core structures, and inferred biological activity:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Core Structure Variations: The pyrrolidine core in the target compound offers greater flexibility compared to the rigid 1,4-dihydropyridine (B9) or cyclopropane (Compound 45). This flexibility may enhance binding to dynamic enzyme pockets . Benzimidazole (Compound 28) and pyridine (Compound 1d) cores are aromatic, favoring π-π interactions in receptor binding, whereas the non-aromatic pyrrolidine may prioritize hydrogen bonding .
Methylenedioxyphenyl groups are ubiquitous across analogs, suggesting shared mechanisms such as MAO inhibition or antioxidant activity .
Synthesis Efficiency :
- Carboxamide derivatives like Compound 28 and B9 were synthesized via coupling reactions (e.g., EDCI/HOBT or Cu catalysis) with moderate-to-high yields (50–84%) . The target compound likely employs similar methodologies.
Biological Activity Inference: Benzimidazole derivatives (Compound 28) show IDO1 inhibition, a target in cancer immunotherapy, while dihydropyridines (B9) are classical calcium channel blockers . The target’s pyrrolidine-carboxamide structure may align with kinase or protease inhibition, though experimental validation is needed.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a pyrrolidine ring with a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 287.31 g/mol. The presence of the methoxyethyl group contributes to its solubility and potential interactions with biological targets.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibition against enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, benzodioxole derivatives demonstrated IC50 values ranging from 0.68 to 2.57 µM in inhibiting α-amylase activity .
- Receptor Modulation : The compound may interact with various receptors, leading to modulation of signaling pathways involved in pain perception and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Antidiabetic Effects : A study investigating the effects of benzodioxole derivatives found that administration of a related compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after five doses . This suggests that similar structural compounds may exhibit therapeutic potential in managing diabetes.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of benzodioxole derivatives across various cancer cell lines, revealing promising anticancer properties while maintaining safety for normal cells (IC50 > 150 µM) . This indicates a selective action that could be beneficial for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
